Enantiomer-Dependent ACE Inhibitory Potency: (S) vs. (R) Configuration
The (S)-enantiomer of homophenylalanine esters is essential for ACE inhibitor activity. According to U.S. Patent 5,552,317, changing the chirality of the homophenylalanine moiety in enalapril from the S (D) to the R (L) configuration leads to a 700‑fold reduction in ACE inhibitory potency [1]. Since (S)-methyl 2-amino-4-phenylbutanoate is the direct methyl ester precursor of this S-configured homophenylalanine fragment, the enantiopure (S) form is mandatory for synthesizing active ACE inhibitors.
| Evidence Dimension | ACE inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | S (D) configuration: baseline potency (reference) |
| Comparator Or Baseline | R (L) configuration: 7 × 10²-fold decrease in ACE inhibition |
| Quantified Difference | ~700-fold potency loss upon S→R inversion |
| Conditions | Enalapril molecule; ACE enzyme inhibition assay |
Why This Matters
This directly quantifies the functional penalty of using the wrong enantiomer, justifying the procurement of enantiopure (S)-methyl ester over racemic or (R)-enantiomer supplies.
- [1] Chen, S.-T.; Wang, K.-T.; Wong, C.-H. Method for preparing optically active homophenylalanine and esters thereof using lipase from wheat germ or Candida lipolytica. U.S. Patent 5,552,317, August 10, 1995. View Source
